molecular formula C22H27NO5 B4100436 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B4100436
M. Wt: 385.5 g/mol
InChI Key: OOFXJVZNXXYRML-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that combines the structural features of tetrahydroquinoline and trimethoxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroquinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activities, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate is unique due to its combined structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest .

Properties

IUPAC Name

(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-13-12-22(2,3)23-17-8-7-15(11-16(13)17)28-21(24)14-9-18(25-4)20(27-6)19(10-14)26-5/h7-11,13,23H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFXJVZNXXYRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate
Reactant of Route 5
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate
Reactant of Route 6
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate

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